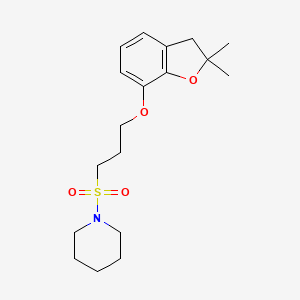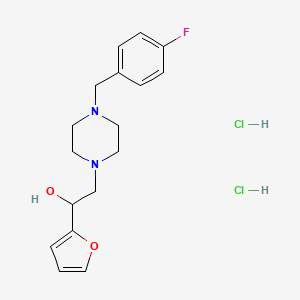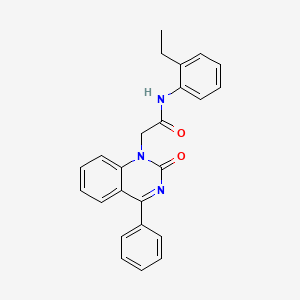
N-(2-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as EPHX2 inhibitor, is a potent inhibitor of the enzyme epoxide hydrolase 2 (EPHX2). This enzyme plays an important role in the metabolism of xenobiotics and endogenous compounds. Inhibition of EPHX2 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Scientific Research Applications
Synthesis and Pharmacological Activities
- Research has highlighted the synthesis of quinazolinyl acetamides, including compounds similar to N-(2-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, for their potential analgesic and anti-inflammatory activities. A notable study designed and synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, which were investigated for these activities. Among these compounds, specific ones demonstrated significant potency, indicating their therapeutic potential in managing pain and inflammation without causing substantial ulcerogenic effects (Alagarsamy et al., 2015).
Antimicrobial Properties
- New quinazolines were synthesized and characterized for their antimicrobial potential. In one study, compounds were evaluated against various bacterial and fungal strains, revealing their potential as antimicrobial agents. This opens up avenues for developing new treatments against infectious diseases (Desai et al., 2007).
Anti-Cancer Activities
- Another significant area of research is the exploration of quinazolinone-based derivatives for their anti-cancer properties. A study demonstrated the synthesis of a new quinazolinone derivative, showing potent cytotoxic activity against various human cancer cell lines. This compound inhibited VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Molecular Docking and Spectroscopic Analysis
- Molecular docking and spectroscopic analysis of similar compounds have been conducted to understand their interaction with biological targets and their structural properties. For instance, a study focused on the spectroscopic analysis and molecular docking of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate provided insights into its potential inhibitory activity against certain biological targets, demonstrating the utility of these compounds in drug design and discovery processes (El-Azab et al., 2016).
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-2-17-10-6-8-14-20(17)25-22(28)16-27-21-15-9-7-13-19(21)23(26-24(27)29)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDJOBKDWRNOKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



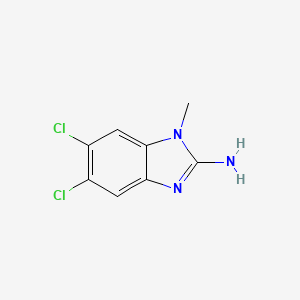
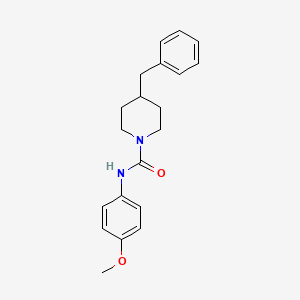
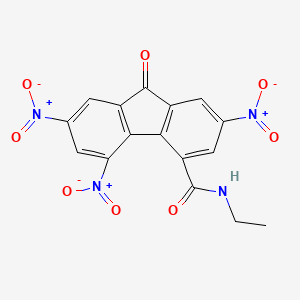

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2835561.png)
![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)
![2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide](/img/structure/B2835569.png)
